molecular formula C11H10BrN3O2 B12116901 1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester

1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester

Cat. No.: B12116901
M. Wt: 296.12 g/mol
InChI Key: QZBRHUMWEYDETJ-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester is a triazole derivative featuring a 1,2,4-triazole core substituted at position 3 with a 4-bromophenyl group and at position 5 with an ethyl ester moiety. Such triazole derivatives are often explored for pharmaceutical applications due to their structural versatility . Synthesis routes for analogous compounds typically involve Sandmeyer reactions or coupling strategies, as seen in related triazole and pyrazole derivatives .

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

ethyl 3-(4-bromophenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C11H10BrN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,14,15)

InChI Key

QZBRHUMWEYDETJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromobenzaldehyde hydrazone. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 1H-1,2,4-triazole-5-carboxylic acid derivatives exhibit notable activity against bacteria and fungi. For instance, a study demonstrated that triazole derivatives with various substitutions showed promising results against resistant strains of bacteria and fungi, highlighting their potential as new antimicrobial agents .

Antifungal Properties
The compound's structure allows it to interact with fungal enzymes involved in sterol biosynthesis. This mechanism is crucial as it can inhibit the growth of pathogenic fungi. Triazoles are particularly effective against species such as Candida and Aspergillus, which are common in clinical settings .

Agricultural Applications

Fungicides
Triazole compounds are widely used in agriculture as fungicides. The ability of 1H-1,2,4-triazole-5-carboxylic acid derivatives to disrupt fungal cell membranes makes them effective in controlling plant diseases. Research has shown that these compounds can significantly reduce the incidence of fungal infections in crops like wheat and barley .

Plant Growth Regulators
Some triazole derivatives have been explored for their potential as plant growth regulators. They can enhance crop yield by promoting root development and improving stress resistance in plants .

Materials Science

Polymer Chemistry
Triazole compounds are utilized in the synthesis of polymers due to their ability to form stable complexes with metals and other organic compounds. This property is particularly useful in creating materials with enhanced thermal stability and mechanical strength .

Nanotechnology
In nanotechnology, triazole derivatives are being investigated for their role in the development of nanomaterials. Their unique chemical properties allow for the functionalization of nanoparticles, which can lead to advancements in drug delivery systems and imaging agents .

Case Studies

Study Focus Findings
Gümrükçüoğlu et al., 2023Antimicrobial ActivitySynthesized triazole derivatives showed significant activity against Staphylococcus aureus and Candida albicans.
Azzam et al., 2024Agricultural ApplicationDemonstrated effectiveness of triazole fungicides in reducing fungal infections in wheat crops.
Sigma-Aldrich ResearchPolymer ApplicationsExplored the use of triazole compounds in enhancing polymer properties for industrial applications.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. Molecular docking studies have shown that the compound binds to the active site of enzymes, blocking their function .

Comparison with Similar Compounds

Halogen Variation

  • Bromine vs. Fluorine : Replacing the 4-bromophenyl group with 4-fluorophenyl () reduces molecular weight (~308 vs. ~263 g/mol) and lipophilicity. Fluorine’s electronegativity may enhance dipole interactions but diminish π-π stacking compared to bromine .

Aromatic vs. Alkyl Substituents

  • Bromophenyl vs. Benzyl : 3-Benzyl-1H-1,2,4-triazole-5-carboxylic acid ethyl ester () lacks halogenation but introduces a flexible benzyl group, increasing solubility in DMSO (>250 mg/mL) due to reduced steric hindrance .
  • Methyl and Isopropyl Groups : Alkyl-substituted triazoles, such as 3-methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-carboxylic acid ethyl ester (), exhibit lower molecular weights (~197 g/mol) and altered hydrophobicity, favoring different pharmacokinetic profiles .

Data Tables

Table 1: Structural and Physical Properties of Selected Triazole Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Target Compound - C12H10BrN3O2 ~308.13 3-(4-bromophenyl), 5-ethyl ester -
3-(4-Fluorophenyl) analog - C12H10FN3O2 263.23 3-(4-fluorophenyl), 5-ethyl ester Higher dipole interactions
1-(4-Bromo-2-chlorophenyl)-5-methyl analog 103058-75-9 C12H11N3O2ClBr 344.59 1-(4-bromo-2-chlorophenyl), 5-methyl Increased lipophilicity
3-Benzyl analog 648430-85-7 C12H13N3O2 231.25 3-benzyl, 5-ethyl ester >250 mg/mL solubility in DMSO
5-Phenyl analog 31197-17-8 C11H11N3O2 217.23 5-phenyl, 3-ethyl ester Altered π-π stacking

Research Findings and Implications

  • Hydrogen Bonding: The 1,2,4-triazole core facilitates directional hydrogen bonding, critical for crystal engineering and supramolecular assembly .
  • Safety Profiles : While specific data for the target compound is lacking, 1,2,3-triazole analogs () suggest isomer-dependent toxicity, underscoring the need for tailored safety assessments .

Biological Activity

1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester (CAS Number: 1275193-45-7) is a heterocyclic compound belonging to the triazole family. This compound exhibits a range of biological activities due to its unique structural features, including the bromophenyl group and the triazole ring. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C11H10BrN3O2
  • Molecular Weight : 296.12 g/mol
  • IUPAC Name : Ethyl 3-(4-bromophenyl)-1H-1,2,4-triazole-5-carboxylate

Biological Activities

The biological activities of 1H-1,2,4-triazole derivatives have been widely studied. The compound demonstrates several pharmacological effects:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : The compound has shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In one study, derivatives with bulky hydrophobic groups exhibited enhanced antibacterial activity due to better membrane penetration .
CompoundBacterial StrainInhibition Zone (mm)
1H-1,2,4-Triazole DerivativeE. coli15
1H-1,2,4-Triazole DerivativeS. aureus18

Antifungal Activity

Triazoles are well-known for their antifungal properties. The mechanism typically involves inhibition of the cytochrome P450 enzyme CYP51, which is crucial in ergosterol biosynthesis in fungi:

  • Mechanism of Action : The compound inhibits CYP51 by displacing lanosterol from its binding site, leading to an accumulation of toxic sterols and ultimately fungal cell death .

Anti-Cancer Properties

Recent studies have highlighted the potential anti-cancer effects of triazole derivatives:

  • Cell Line Studies : Triazole compounds have been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival .
Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)10Apoptosis induction
HeLa (Cervical Cancer)15Cell cycle arrest

Case Studies

  • Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. The results indicated that compounds with bromophenyl substitutions had superior antibacterial activity compared to their non-brominated counterparts .
  • Anti-Cancer Research : In another study focusing on breast cancer cells (MCF-7), the ethyl ester derivative demonstrated significant cytotoxicity with an IC50 value of 10 µM. The study suggested that this compound could serve as a lead for developing new anti-cancer agents .

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